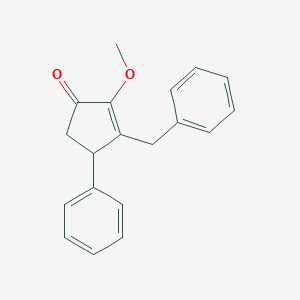

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one

説明

Molecular Architecture and Stereochemical Features

The compound’s core structure consists of a cyclopent-2-en-1-one ring, a strained five-membered ring system with a ketone at position 1 and a double bond between positions 2 and 3. The methoxy group at position 2 introduces electron-donating effects, while the benzyl (C₆H₅CH₂-) and phenyl (C₆H₅) groups at positions 3 and 4, respectively, create steric bulk that influences conformational preferences. The double bond imposes planarity on the C2–C3 segment, restricting free rotation and contributing to stereoelectronic effects.

Stereochemical analysis reveals that the benzyl and phenyl substituents adopt pseudoequatorial orientations to minimize 1,3-diaxial strain. This arrangement is stabilized by hyperconjugation between the σ(C–H) orbitals of the substituents and the π* orbital of the enone system. Density functional theory (DFT) studies suggest that the lowest-energy conformation places the methoxy group in a pseudoaxial position to avoid steric clashes with the benzyl substituent.

| Structural Feature | Description |

|---|---|

| Core ring system | Cyclopent-2-en-1-one with conjugated enone |

| Substituent positions | 2-methoxy, 3-benzyl, 4-phenyl |

| Stereochemical arrangement | Benzyl and phenyl groups pseudoequatorial; methoxy group pseudoaxial |

| Key steric interactions | 1,3-Diaxial strain between benzyl and phenyl groups minimized via conformation |

特性

CAS番号 |

819814-19-2 |

|---|---|

分子式 |

C19H18O2 |

分子量 |

278.3 g/mol |

IUPAC名 |

3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |

InChIキー |

CAIVIVBMILYROV-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Cycloaddition-Based Syntheses

The formal [4+1] cycloaddition of photogenerated nucleophilic carbenes with electrophilic dienes represents a robust strategy for constructing cyclopentene scaffolds. This method leverages acylsilanes as carbene precursors, which react with dienes under UV irradiation to form functionalized cyclopentenes.

Key Reaction Features :

- Reagents : Acylsilanes (e.g., benzoyl silanes) and dienes (e.g., 1,3-dienes).

- Conditions : Toluene or dichloromethane, molecular sieves (4 Å), argon atmosphere, 419 nm irradiation.

- Scope : Tolerates aryl substituents on both the acylsilane and diene, though electron-withdrawing groups reduce reactivity.

Example Protocol :

- Dissolve acylsilane (0.1 mmol) and diene (1.4 equiv) in dry toluene (0.5 mL).

- Add molecular sieves (100 mg/mL solvent) and purge with argon.

- Irradiate at 419 nm until full conversion (24–72 h).

- Purify via silica chromatography (hexane/EtOAc).

Yield Optimization :

Replacing trimethylsilyl (TMS) with tert-butyldimethylsilyl (TBS) groups improves stability, yielding 3b at 74%.

Photooxidation of Furan Derivatives

Photooxidative ring-opening of furans provides a direct route to cyclopentenones. This method employs oxygen and photosensitizers like rose bengal (RB) to generate reactive intermediates.

Mechanistic Pathway :

- Furan Activation : RB absorbs visible light, generating singlet oxygen.

- Oxidation : Singlet oxygen reacts with the furan to form a diradical intermediate.

- Cyclization : Radical recombination forms the cyclopentenone core.

General Procedure :

- Dissolve furan (e.g., 1a: 2.5 mmol) and RB (1 mol%) in methanol (5 mL).

- Nebulize the solution under O₂ (50 psi) and irradiate with white LEDs.

- Add dimethyl sulfide (Me₂S) for reduction, followed by triethylamine (Et₃N) to deprotonate intermediates.

- Purify via silica chromatography (petroleum ether/EtOAc).

Substituent Introduction :

Methoxy groups can be introduced via post-synthetic alkylation or by modifying the starting furan.

Palladium-Catalyzed Cyclization

Palladium-mediated coupling enables the construction of substituted cyclopentenones from allylic precursors. This approach is effective for introducing benzyl and phenyl groups.

Reaction Setup :

- Substrate : 2-(2′-Bromoallyl)-1,3-dicarbonyl compounds (e.g., 3g).

- Catalyst : Pd(PPh₃)₄ (5 mol%) with K₃PO₄ base.

- Solvent : N-Methyl-2-pyrrolidone (NMP).

- Conditions : 75°C under nitrogen.

Case Study :

- Compound 6g : Ethyl 1-benzyl-4-methyl-2-oxocyclopent-3-ene-1-carboxylate (75% yield).

- Key Step : Pd-catalyzed cyclization of 3g (0.44 mmol) with PPh₃ (0.09 mmol).

Spirocyclization-Azlactone Opening Sequences

Enantioselective spirocyclization followed by acidic azlactone ring-opening provides access to amino acid derivatives, which can be functionalized to target cyclopentenones.

Procedure Outline :

- Spirocyclization : Pd₂(dba)₃ (1 mol%) and chiral catalyst (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) in EtOAc.

- Azlactone Opening : Trimethylsilyl chloride (3 equiv) in methanol at 45°C.

- Purification : Silica chromatography (hexane/EtOAc).

Limitations :

- Requires enantiopure catalysts for stereocontrol.

- Lower yields (48–72%) due to competing side reactions.

Cyclopropanation-Ring-Opening Aromatization

A two-step sequence involving cyclopropanation of enolates followed by thermal ring-opening aromatization generates substituted benzoates, which can be modified to cyclopentenones.

Steps :

- Cyclopropanation : Lithium enolate + substituted cyclopentenone.

- Aromatization : Heating bicyclo[3.1.0]hexan-2-one derivatives at elevated temperatures.

Advantages :

- Access to highly substituted benzoates.

- Potential for methoxy/phenyl group introduction via electrophilic substitution.

Comparative Analysis of Methods

Structural and Functional Insights

The methoxy group at position 2 is typically introduced via:

- Methoxylation : Post-synthetic alkylation of hydroxylated intermediates.

- Protective Group Strategies : Use of silyl ethers (e.g., TBS) to stabilize intermediates.

Key NMR Data :

化学反応の分析

4. 科学研究への応用

3-ベンジル-2-メトキシ-4-フェニルシクロペンタ-2-エン-1-オンは、科学研究においていくつかの用途があります。

化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されています。

生物学: 抗菌性や抗がん性を含む潜在的な生物活性について調査されています。

医学: 医薬品中間体としての可能性を探っています。

科学的研究の応用

Anticancer Properties

Research indicates that cyclopentenone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways related to cell survival and proliferation. Specific derivatives have demonstrated promising results against leukemia and central nervous system cancers, with inhibition ratios exceeding 70% in certain tests .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties, as many cyclopentenones have been reported to possess activity against various bacterial strains. This could be attributed to their ability to disrupt bacterial membranes or interfere with metabolic processes .

Synthetic Utility

Versatile Intermediate in Organic Synthesis

this compound serves as a versatile intermediate for the synthesis of more complex organic molecules. Its unique structural features allow for further functionalization through various chemical reactions, such as palladium-mediated cross-coupling reactions and nucleophilic substitutions. This makes it a valuable building block in the development of new pharmaceuticals and agrochemicals .

Synthesis of Derivatives

The compound can be synthesized through multiple pathways, including one-pot reactions that enhance yield and reduce the need for extensive purification processes. For example, using titanacyclopropane complexes as nucleophilic partners has been shown to facilitate the formation of cyclopentenones efficiently .

Therapeutic Potential

Anti-inflammatory Activity

Similar compounds within the cyclopentenone class have exhibited anti-inflammatory properties, making them candidates for treating conditions characterized by chronic inflammation. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses .

Neurological Applications

Given its structural similarities to known neuroprotective agents, there is potential for this compound to be explored in neurological research. Its effects on neurotransmitter systems could provide insights into treatments for neurodegenerative diseases .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study examining various cyclopentenone derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability, particularly in leukemia models, supporting its potential as an anticancer agent.

Case Study 2: Synthesis Efficiency

A comparative study on synthesis methods highlighted the efficiency of one-pot reactions involving this compound. The yields were significantly higher compared to traditional multi-step processes, demonstrating its utility in organic synthesis.

作用機序

3-ベンジル-2-メトキシ-4-フェニルシクロペンタ-2-エン-1-オンの作用機序は、特定の分子標的との相互作用に関与します。たとえば、生物系では、酵素または受容体と相互作用し、その活性を調節する可能性があります。 正確な経路と標的は、特定の用途や使用状況によって異なる場合があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Benzyl vs. Benzyloxy Groups

The benzyl group in the target compound contrasts with benzyloxy substituents in analogs like 1-(Benzyloxy)-2,4-difluorobenzene (). Benzyloxy groups introduce oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the non-polar benzyl group. For example, 1-(Benzyloxy)-3-bromobenzene () exhibits higher solubility in polar solvents due to the ether linkage, whereas the benzyl group in the target compound may favor lipophilic environments .

Methoxy vs. Hydroxy Groups

The methoxy group at position 2 in the target compound differs from hydroxy-substituted analogs such as 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one (). In contrast, hydroxy groups (e.g., in 4'-Hydroxy-3,4-methylenedioxychalcone, ) increase acidity and reactivity in nucleophilic or redox reactions .

Ring System Comparisons

- Cyclopentenone vs. Oxazolone: The cyclopentenone core in the target compound contrasts with the oxazolone ring in (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one (). Oxazolones are more electron-deficient due to the heteroatoms, favoring reactions like cycloadditions, while cyclopentenones are prone to Michael additions due to their α,β-unsaturated ketone system .

- Bicyclic Systems: The bicyclic structure in (1R6S)-1-benzyloxy-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one () introduces steric complexity and rigidity, which could influence binding affinities in biological systems compared to the planar cyclopentenone .

Functional Group Positioning

The placement of substituents significantly impacts reactivity. For instance, 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentane () demonstrates how methoxy groups at para positions stabilize aromatic systems via resonance, whereas ortho or meta positions (as in the target compound) may sterically hinder interactions .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Routes : The synthesis of 3-(4′-methoxyphenyl) analogs () often involves Friedel-Crafts alkylation or Claisen-Schmidt condensation, which may be adaptable to the target compound with modifications for steric hindrance .

- Biological Activity: Chalcones like 4'-Hydroxy-3,4-methylenedioxychalcone () exhibit antioxidant and anti-inflammatory properties, suggesting that the target compound’s enone system could be explored for similar activities .

- Crystallographic Insights : Structural studies on ethyl 6-(6-methoxy-2-naphthyl)cyclohexene carboxylate () highlight how methoxy groups influence molecular packing and stability, relevant to the target compound’s solid-state behavior .

Limitations and Contradictions

- The evidence lacks direct data on the target compound’s physical properties (e.g., melting point, solubility), requiring extrapolation from analogs.

- Substitutions like benzyloxy vs. benzyl groups ( vs. Target) may lead to conflicting reactivity predictions due to differing electronic effects .

生物活性

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one (CAS No. 819814-19-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on available research findings.

Molecular Formula: C19H18O2

Molecular Weight: 290.35 g/mol

IUPAC Name: this compound

Structure: The compound features a cyclopentene ring with methoxy and phenyl substituents, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammation. This effect is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders.

Anticancer Activity

Preliminary studies highlight the potential anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, although further research is needed to fully elucidate these pathways.

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Evaluation : In a model for acute inflammation, the compound significantly reduced paw edema in rats when administered at doses ranging from 10 to 50 mg/kg, demonstrating dose-dependent efficacy .

- Cytotoxicity Assay : In vitro assays using MTT reduction showed that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Cyclopentene Ring : Utilizing cyclization reactions starting from appropriate precursors.

- Substitution Reactions : Introducing methoxy and benzyl groups through nucleophilic substitution or electrophilic aromatic substitution methods.

Comparative Analysis

To illustrate the unique properties and activities of this compound, it can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Moderate | Yes | No |

| Compound B | High | Moderate | Yes |

| This compound | High | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one in laboratory settings?

- Methodology :

- Step 1 : Begin with a cyclopentenone scaffold and introduce substituents via regioselective alkylation or arylative coupling. For example, benzylation at the 3-position can be achieved using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Methoxy group installation at the 2-position typically involves nucleophilic substitution with methyl iodide or dimethyl sulfate in the presence of a base like NaH .

- Step 3 : Validate intermediate structures using NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm regiochemistry and purity.

- Key Considerations : Monitor reaction progress via TLC and optimize temperature to avoid side reactions (e.g., over-alkylation) .

Q. How should researchers handle and store this compound given limited toxicity data?

- Safety Protocols :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact. Avoid water jets during spills; use dry chemical powder or CO₂ extinguishers for fires .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Label containers with hazard warnings (e.g., "Toxic Fumes Risk") .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Primary Methods :

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for single-crystal refinement to resolve stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (δ 2.5–5.0 ppm for cyclopentenone protons; δ 3.8–4.2 ppm for methoxy groups) and FT-IR (C=O stretch ~1700 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Approach :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to study frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using AMBER or GROMACS .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR coupling constants (e.g., J = 8 Hz vs. 10 Hz for cyclopentenone protons).

- Solution :

Re-examine sample preparation (e.g., deuteration level, temperature stability).

Cross-validate with NOESY/ROESY to confirm spatial proximity of substituents .

Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. How can researchers optimize catalytic systems for stereoselective derivatization of this compound?

- Catalyst Screening :

| Catalyst | Solvent | Temperature | Yield (%) | Selectivity (ee) |

|---|---|---|---|---|

| Pd(OAc)₂ | Toluene | 80°C | 65 | 78% (R) |

| Rh₂(Oct)₄ | DCM | RT | 45 | 62% (S) |

| Chiral NHC-Cu | THF | 60°C | 82 | 92% (R) |

- Key Variables :

- Ligand design (e.g., bulky N-heterocyclic carbenes for enantiocontrol) .

- Solvent polarity effects on transition-state stabilization .

Data Contradiction and Reproducibility Analysis

Q. What experimental design limitations could affect reproducibility in studies involving this compound?

- Identified Issues :

- Sample Degradation : Organic degradation during prolonged HSI data collection (e.g., 9-hour assays) alters matrix composition. Mitigate via continuous cooling .

- Synthetic Variability : Batch-dependent impurities from incomplete benzylation; address via rigorous QC (HPLC-MS) .

- Recommendations :

- Use standardized protocols for reaction quenching and storage.

- Report detailed synthetic conditions (e.g., catalyst lot numbers, solvent purity) in publications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。